2-(Morpholin-4-yl)-1,3-benzoxazole
Description
Significance of Heterocyclic Compounds in Biomedical Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the field of biomedical research. Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in the quest for new drugs. Many vitamins, alkaloids, and essential amino acids feature heterocyclic rings, highlighting their integral role in biological processes. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, enabling them to form hydrogen bonds and engage in various interactions with biological macromolecules, which is a key aspect of their therapeutic potential.
The Benzoxazole (B165842) Nucleus: A Privileged Scaffold in Drug Discovery
The benzoxazole nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a wide range of therapeutic agents. The rigid, planar structure of the benzoxazole core provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of its biological activity. Derivatives of benzoxazole have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Historical Perspectives on Benzoxazole Research and Development
The study of benzoxazole and its derivatives has a rich history, with initial research focusing on their synthesis and basic chemical properties. Over the years, the discovery of their diverse biological activities has propelled them into the forefront of medicinal chemistry research. Early investigations laid the groundwork for understanding the structure-activity relationships of these compounds, guiding the rational design of new derivatives with enhanced potency and selectivity. The continuous exploration of novel synthetic methodologies has further expanded the chemical space accessible to researchers, leading to the creation of a vast library of benzoxazole-containing compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChI Key |
LOKNGHIFVQILMU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Physicochemical Properties of 2 Morpholin 4 Yl 1,3 Benzoxazole
The specific compound of interest, 2-(Morpholin-4-yl)-1,3-benzoxazole, possesses a unique set of physicochemical properties that are crucial for its characterization and potential applications.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
This data is provided by SpectraBase. nih.gov
Synthesis of 2 Morpholin 4 Yl 1,3 Benzoxazole
Another plausible synthetic strategy is the condensation of 2-aminophenol (B121084) with a suitable morpholine-containing carbonyl compound. For instance, the reaction of 2-aminophenol with a morpholine-activated carbonyl derivative, such as a morpholine-4-carboximidoyl chloride, in the presence of a suitable catalyst and reaction conditions, could lead to the formation of the 2-(Morpholin-4-yl)-1,3-benzoxazole structure. The optimization of reaction conditions, including solvent, temperature, and catalyst, would be crucial for achieving a high yield of the final product.
Research Findings on 2 Morpholin 4 Yl 1,3 Benzoxazole
General Synthetic Strategies for Benzoxazole Derivatives
The construction of the benzoxazole core is a fundamental process in organic synthesis, with a multitude of strategies developed over the years. These can be broadly categorized into classical and modern approaches.
Classical Cyclization Methodologies for Benzoxazole Ring Formation
The traditional and most common approach to synthesizing the benzoxazole scaffold is the condensation reaction of an o-aminophenol with a variety of carbonyl compounds. rsc.orgnih.gov This fundamental transformation can be achieved using several classes of reagents, each with its own set of conditions and catalysts.
One of the most established methods involves the reaction of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides. rsc.orgmdpi.com The use of polyphosphoric acid has been a conventional approach for this condensation, serving as both a catalyst and a solvent. ias.ac.in Another classical route is the reaction of o-aminophenols with aldehydes. nih.govorganic-chemistry.org These reactions often require acidic catalysts to facilitate the cyclization. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for this purpose. organic-chemistry.orgchemicalbook.com
Furthermore, the reaction of o-aminophenols with nitriles offers another avenue to the benzoxazole core, although this often requires harsh conditions or the use of strong acids or Lewis acids for nitrile activation. acs.org The intramolecular cyclization of o-halobenzanilides, often catalyzed by copper, is another significant classical strategy. organic-chemistry.org These methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and challenges in catalyst recovery.
Table 1: Comparison of Classical Benzoxazole Synthesis Methods
| Starting Materials | Reagent/Catalyst | Key Features |
| o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid | Acts as both catalyst and solvent. ias.ac.in |
| o-Aminophenol, Aldehyde | Samarium Triflate | Reusable catalyst, aqueous conditions. organic-chemistry.orgchemicalbook.com |
| o-Aminophenol, Nitrile | Strong Acid/Lewis Acid | Requires activation of the nitrile group. acs.org |
| o-Halobenzanilides | Copper Catalyst | Intramolecular cyclization. organic-chemistry.org |
| o-Aminophenol, β-Diketones | Brønsted Acid/CuI | Tolerates various substituents. organic-chemistry.org |
Modern and Sustainable Synthetic Approaches
In response to the limitations of classical methods, a significant focus has been placed on developing more efficient, environmentally friendly, and sustainable synthetic protocols for benzoxazole derivatives. These modern techniques often offer advantages such as shorter reaction times, higher yields, and milder conditions.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of benzoxazoles, often leading to higher yields in shorter timeframes compared to conventional heating. rsc.org A notable example is the direct coupling of carboxylic acids with 2-aminophenol (B121084) under microwave irradiation, which can proceed without the need for a metal catalyst or solvent. researchgate.net The synthesis of this compound from 2-mercaptobenzoxazole (B50546) and morpholine is a prime example of a microwave-enhanced reaction, providing a high yield in just one hour. acs.org Furthermore, microwave-assisted synthesis can be combined with other green chemistry principles, such as the use of water as a solvent or solvent-free conditions, to create highly efficient and environmentally benign protocols. acs.orgresearchgate.net
Table 2: Examples of Microwave-Assisted Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-Mercaptobenzoxazole, Morpholine | Water, 100°C, 1 hr | 2-Morpholinobenzo[d]oxazole | 89% | acs.org |
| 2-Aminophenol, Carboxylic Acids | Solvent-free, metal-free | 2-Substituted benzoxazoles | Good | researchgate.net |
| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid], solvent-free | 2-Arylbenzoxazoles | Good to Excellent | mdpi.com |
| 2-Aminophenol, Benzoyl Chloride | Hf-BTC, solvent-free, 15 min | 2-Phenyl benzoxazole derivatives | 30-85% | rsc.org |
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. rsc.org Ultrasound irradiation has been effectively used for the synthesis of benzoxazoles, often in shorter reaction times and with high yields. researchgate.netrsc.org For instance, novel benzoxazoles have been synthesized from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under ultrasonic conditions. rsc.org Another green approach involves the ultrasound-assisted reaction of o-aminocardanol with aromatic aldehydes using a reusable resin catalyst in ethanol, affording products in good yields. ias.ac.in These methods highlight the potential of ultrasound as an environmentally benign technique in heterocyclic synthesis. rsc.orgnih.gov
Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green synthesis. researchgate.net This solvent-free approach offers numerous advantages, including reduced waste, lower energy consumption, and the ability to conduct reactions with solid starting materials. researchgate.net The synthesis of benzoxazoles has been achieved using mechanochemical methods, establishing these techniques as prominent in green chemistry. researchgate.net For example, a grindstone method using a mortar and pestle at room temperature with a strontium carbonate catalyst has been used to synthesize benzoxazole derivatives in high yield and a short reaction time. nih.gov This highlights the efficiency and environmental benefits of mechanochemical synthesis. researchgate.net
Deep eutectic solvents (DESs) have gained attention as green and sustainable alternatives to conventional organic solvents. rsc.orgrsc.org These solvents, typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor, are often biodegradable, non-toxic, and inexpensive. mdpi.com DESs can act as both the solvent and the catalyst in chemical reactions. rsc.org A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as the catalyst. rsc.orgrsc.org For example, a DES composed of choline (B1196258) chloride and oxalic acid has been used as a catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. mdpi.com The reusability of DESs further enhances their appeal as a green reaction medium. rsc.orgrsc.org
Specific Synthetic Routes to this compound and its Direct Analogues
The construction of this compound and related structures can be achieved through several established synthetic methodologies. These routes primarily involve either building the benzoxazole ring system with the morpholine moiety already attached to a precursor or introducing the morpholine group onto a pre-existing benzoxazole scaffold.
Synthesis from o-Aminophenols and Carboxylic Acid Derivatives
A primary and versatile method for synthesizing the benzoxazole core is the condensation reaction between an o-aminophenol and a suitable carboxylic acid derivative. rsc.orgnih.gov This reaction typically proceeds via the formation of an intermediate o-hydroxy anilide, which then undergoes cyclodehydration to form the benzoxazole ring. To synthesize this compound, morpholine-4-carboxylic acid or one of its activated forms (like an acyl chloride or ester) can be reacted with an o-aminophenol. The reaction is often facilitated by dehydrating agents or by heating to drive the cyclization. ijpbs.com
The general synthetic approach is outlined below:
Step 1: Amide Formation: The amino group of o-aminophenol attacks the carbonyl carbon of the morpholine-4-carboxylic acid derivative, forming an N-acylated intermediate.
Step 2: Cyclization: Under acidic or thermal conditions, the hydroxyl group of the phenol (B47542) attacks the amide carbonyl, leading to the elimination of a water molecule and the formation of the oxazole (B20620) ring.
Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of polyphosphoric acid (PPA), microwave irradiation, and various Lewis and Brønsted acids. ijpbs.comjocpr.com The choice of solvent and temperature can also significantly influence the reaction yield and purity of the final product.
Introduction of the Morpholine Moiety into Benzoxazole Scaffolds
An alternative strategy involves the nucleophilic substitution of a leaving group at the 2-position of a pre-formed benzoxazole ring with morpholine. researchgate.netjchemrev.com A common precursor for this approach is 2-chlorobenzoxazole, which can be synthesized from 2-benzoxazolinone (B145934).
The reaction sequence is as follows:
Activation of the Benzoxazole Ring: A leaving group, typically a halogen, is installed at the 2-position of the benzoxazole.
Nucleophilic Substitution: Morpholine, acting as a nucleophile, displaces the leaving group to form the desired this compound.
This method is particularly useful for creating a library of 2-aminobenzoxazole (B146116) derivatives by reacting the activated benzoxazole with various amines. The reaction conditions for the nucleophilic substitution step are crucial and often require a base to neutralize the acid generated during the reaction and may be accelerated by heating.
Multi-step Synthetic Pathways for Functionalized this compound Analogues
The synthesis of more complex and highly functionalized analogues of this compound often requires multi-step reaction sequences. cam.ac.uknih.gov These pathways allow for the introduction of various substituents on both the benzoxazole ring and the morpholine moiety, enabling the fine-tuning of the molecule's properties.
An illustrative multi-step synthesis could involve:
Synthesis of a Substituted o-Aminophenol: The synthesis begins with a commercially available substituted phenol or aniline, which is then chemically modified to introduce the required functional groups and the ortho-amino and hydroxyl functionalities.
Formation of the Benzoxazole Ring: The substituted o-aminophenol is then reacted with a suitable reagent to form the benzoxazole core, as described in section 2.2.1.
Introduction of the Morpholine Moiety: If not already incorporated, the morpholine ring is introduced via nucleophilic substitution, as detailed in section 2.2.2.
Further Functionalization: Additional chemical transformations can be performed on the assembled molecule to introduce further diversity.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of functionalized benzoxazoles, offering advantages in terms of scalability, safety, and product quality by minimizing the handling of unstable intermediates. cam.ac.uknih.gov
Chemical Characterization Methodologies in Synthetic Studies
The structural confirmation of newly synthesized compounds is a critical aspect of synthetic chemistry. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. researchgate.netjchemrev.comspectrabase.comopenmedicinalchemistryjournal.com
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the benzoxazole ring and the morpholine moiety. The aromatic protons of the benzoxazole ring typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the morpholine ring would show distinct signals, usually as two multiplets in the upfield region (around 3.5-4.0 ppm), corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. researchgate.netrdd.edu.iq
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, one would expect to see signals for the carbons of the benzoxazole core, including the characteristic signal for the C2 carbon of the oxazole ring, and the carbons of the morpholine ring. spectrabase.com
The following table summarizes typical ¹H NMR spectral data for the parent compound, this compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic (Benzoxazole) | ~7.0 - 7.5 | Multiplet |
| -CH₂-N- (Morpholine) | ~3.7 | Triplet |
| -CH₂-O- (Morpholine) | ~3.8 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent used and the presence of other substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. nih.govijpbs.comjchemrev.comopenmedicinalchemistryjournal.com For this compound, the IR spectrum would display key absorption bands confirming its structure.
Key expected IR absorption bands include:
C=N stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=N double bond within the oxazole ring.
C-O-C stretch (ether): The morpholine ring's ether linkage would show a strong absorption in the 1070-1150 cm⁻¹ region.
C-N stretch (amine): The C-N bond of the morpholine attached to the benzoxazole would exhibit an absorption band in the 1250-1350 cm⁻¹ range.
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds.
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the benzene (B151609) ring.
The table below outlines the characteristic IR absorption frequencies for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N (Oxazole ring) | 1630 - 1680 |
| C-O-C (Ether in morpholine) | 1070 - 1150 |
| C-N (Amine) | 1250 - 1350 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | > 3000 |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method confirms the successful synthesis of the target molecule by verifying that its molecular weight corresponds to the calculated value.
The molecular formula for this compound is C₁₁H₁₂N₂O₂. The calculated molecular weight is approximately 204.23 g/mol , and its exact mass is 204.089878 g/mol . spectrabase.com In mass spectrometry analysis, the compound is typically ionized, often by adding a proton to form a pseudomolecular ion [M+H]⁺. For this compound, this would result in a measured m/z value of approximately 205.0977.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of benzoxazoles and related structures has been studied, indicating that the most prominent peaks often result from ions containing the nitrogen and the oxazole ring. researchgate.net For morpholine-containing compounds, a characteristic fragmentation is the loss of the morpholine unit (C₄H₉NO), which has a mass of approximately 87.0 Da. preprints.org In the case of the related compound 2-Morpholin-4-yl-benzothiazole, the [M+H]⁺ ion is observed at m/z 221.0743.
A typical mass spectrometry analysis of this compound would likely show a prominent peak for the protonated molecule and other fragments corresponding to the stable parts of the structure.
Table 1: Representative Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0977 | ~205.1 |
| [M-C₄H₈NO]⁺ | C₇H₅N₂O⁺ | 133.0396 | ~133.0 |
Note: The observed m/z values are representations based on typical mass spectrometry results and may vary based on the specific instrument and conditions used.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound, providing a crucial check on its purity. This method determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula.
For this compound (C₁₁H₁₂N₂O₂), the theoretical elemental composition is calculated from its molecular weight (204.23 g/mol ) and the atomic weights of its constituent atoms. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered evidence of the compound's purity and correct empirical formula. frontiersin.orgresearchgate.net
Table 2: Theoretical vs. Found Elemental Analysis Data for C₁₁H₁₂N₂O₂
| Element | Theoretical % | Found % |
| Carbon (C) | 64.69 | 64.75 |
| Hydrogen (H) | 5.92 | 5.95 |
| Nitrogen (N) | 13.72 | 13.68 |
| Oxygen (O) | 15.67 | 15.62 |
Note: The "Found %" values are hypothetical and for illustrative purposes to demonstrate typical results for a pure sample.
This analytical technique is indispensable in the characterization of novel compounds, ensuring that the synthesized material has the expected atomic makeup before proceeding with further studies or applications. researchgate.net
Antimicrobial Research
Benzoxazole derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that the nature and position of substituents on the benzoxazole ring play a crucial role in determining the antimicrobial spectrum and potency.
Antibacterial Efficacy Studies
The antibacterial potential of benzoxazole derivatives has been demonstrated against a broad range of both Gram-positive and Gram-negative bacteria.
Synthetic benzoxazole derivatives have shown considerable antibacterial activity against Gram-positive bacteria. nih.gov A large group of these compounds has been reported to be active against strains such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. nih.gov
In a study focusing on 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives, several compounds exhibited notable activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds against S. aureus ranged from 12.5 to 100 µg/mL, and against B. subtilis from 6.25 to 50 µg/mL.
For instance, 2-benzoxazolinone, a related core structure, has demonstrated promising antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 2 mg/mL and against E. faecalis with an MIC of 4 mg/mL. dergipark.org.tr Another study on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity against B. subtilis, although they were inactive against S. aureus and E. faecalis. nih.gov
Table 1: In Vitro Antibacterial Activity of Benzoxazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Staphylococcus aureus | 50 | |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Bacillus subtilis | 25 | |
| 2-benzoxazolinone | Staphylococcus aureus | 2000 | dergipark.org.tr |
| 2-benzoxazolinone | Enterococcus faecalis | 4000 | dergipark.org.tr |
This table is interactive. Click on the headers to sort the data.
The efficacy of benzoxazole derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Research has documented the activity of various benzoxazole compounds against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov
In studies of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives, the compounds were tested against P. aeruginosa and E. coli. The MIC values against P. aeruginosa were generally high, ranging from 50 to >100 µg/mL, indicating lower efficacy. Similarly, for E. coli, the MICs were in the range of 50-100 µg/mL.
However, 2-benzoxazolinone has shown activity against E. coli with an MIC of 4 mg/mL and against K. pneumoniae with an MIC of 2 mg/mL. dergipark.org.tr This suggests that the core benzoxazole structure possesses a broad spectrum of activity, which can be modulated by different substituents.
Table 2: In Vitro Antibacterial Activity of Benzoxazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Pseudomonas aeruginosa | 100 | |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Escherichia coli | 50 | |
| 2-benzoxazolinone | Escherichia coli | 4000 | dergipark.org.tr |
| 2-benzoxazolinone | Klebsiella pneumoniae | 2000 | dergipark.org.tr |
This table is interactive. Click on the headers to sort the data.
The antimicrobial efficacy of benzoxazole derivatives is primarily assessed using established in vitro methodologies to determine their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov
One of the most common methods employed is the twofold serial dilution technique . ijpbs.com This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC. nih.gov This technique was utilized in the evaluation of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives.
Another widely used method is the cup-plate method , a type of agar (B569324) diffusion assay. ijpbs.com In this technique, wells or "cups" are created in an agar plate that has been uniformly inoculated with a specific microorganism. The test compound is then placed in these cups. During incubation, the compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the cup. ijpbs.comyoutube.com The diameter of this zone is proportional to the antimicrobial activity of the compound. This method is valued for its simplicity and ease of measuring the inhibition of microorganisms. nih.gov
Antifungal Efficacy Studies
In addition to their antibacterial properties, benzoxazole derivatives have demonstrated significant potential as antifungal agents, particularly against various Candida species, which are common causes of opportunistic fungal infections.
A number of synthetic benzoxazole derivatives have exhibited a broad spectrum of antifungal activity against clinically relevant Candida species. nih.gov Research on a series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives revealed potent antifungal activity. ijpbs.com The MIC values for these compounds against Candida albicans, Candida krusei, and Candida glabrata ranged from 3.12 to 50 µg/mL, indicating a broad spectrum of efficacy. ijpbs.comwisdomlib.org
Other studies on different benzoxazole derivatives have also confirmed their anti-Candida potential. For instance, certain N-phenacyl derivatives of 2-mercaptobenzoxazole have shown activity against C. albicans and C. glabrata, with some derivatives exhibiting MICs as low as 16 µg/mL. nih.govnih.gov The antifungal action of these compounds is thought to involve the perturbation of total sterol content in the fungal cell membrane. nih.govnih.gov
Table 3: In Vitro Antifungal Activity of Benzoxazole Derivatives against Candida Species
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Candida albicans | 25 | |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Candida krusei | 12.5 | |
| 5-[2-(morpholin-4-yl)acetamido]-2-phenyl-benzoxazole | Candida glabrata | 6.25 | |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | 16 | nih.govnih.gov |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone | Candida glabrata | >16 (53% inhibition at 16 µg/mL) | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Broader Spectrum Antifungal Assessment
Benzoxazole derivatives have demonstrated a wide range of antifungal activities against various fungal species, including human and plant pathogens. nih.govcytion.com Studies have evaluated these compounds against diverse fungal panels, revealing significant inhibitory effects.
For instance, a series of 2-(aryloxymethyl) benzoxazole derivatives were tested against eight different phytopathogenic fungi. Several compounds, including 5a, 5b, 5h, and 5i, showed significant antifungal activity against most of the tested pathogens. Notably, compounds 5a, 5b, 5h, 5i, 5j, and 6h were more potent against Fusarium solani than the positive control, hymexazol. Specifically, compound 5h was the most potent inhibitor against F. solani, being approximately nine times more effective than hymexazol. Many of the tested compounds also displayed significant effects against Botrytis cinerea.
In another study, the antifungal activity of 13 benzoxazole and benzothiazole (B30560) derivatives was evaluated against Candida species. nih.gov One compound demonstrated strong action against C. krusei, moderate activity against C. albicans, and weak activity against C. tropicalis. nih.gov The mechanism of this antifungal action in C. albicans was suggested to involve the plasma membrane. nih.gov Further research on N-phenacyl derivatives of 2-mercaptobenzoxazole identified several compounds with activity against C. albicans and C. glabrata. nih.gov These derivatives were found to have a pleiotropic mode of action, including perturbation of total sterol content, inhibition of membrane transport, and effects on mitochondrial respiration. nih.govnih.gov
Table 1: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Fungal Species | Activity (MIC/IC50) | Reference |
| Compound 1 | Candida krusei | MIC: 15.6 µg/mL | nih.gov |
| Compound 1 | Candida albicans | MIC: 62.5 µg/mL | nih.gov |
| Compound 1 | Candida tropicalis | MIC: 125.0 µg/mL | nih.gov |
| Compound 5h | Fusarium solani | IC50: 4.34 μg/mL | |
| Hymexazol (Control) | Fusarium solani | IC50: 38.92 μg/mL | |
| 5d | Candida albicans SC5314 | MICT: 16 µg/mL | nih.gov |
| 5i | Candida glabrata | %R = 53.0 ± 3.5 at 16 µg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MICT: Minimum Inhibitory Concentration Total; %R: Percent Reduction.
Anticancer and Antiproliferative Research
The anticancer potential of benzoxazole derivatives has been extensively investigated, with numerous studies reporting significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.
Inhibition of Cancer Cell Line Proliferation (e.g., LN-229, Capan-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, Z-138)
Benzoxazole derivatives have shown efficacy against a broad panel of cancer cell lines, including those from colon, lung, breast, and leukemia cancers.
For instance, a series of benzoxazole-based amides and sulfonamides were evaluated for their antiproliferative activity, with compound 3f being identified as the most cytotoxic, showing high potency against the colorectal cancer cell lines HCT-116 and HT-29. nih.gov Other studies have also confirmed the activity of benzoxazole derivatives against HCT-116 cells. nih.govresearchgate.net
In evaluations against non-small cell lung cancer (NCI-H460 ) cells, certain benzoxazole derivatives displayed promising anticancer activity, with some showing enhanced effects compared to the reference drug etoposide. researchgate.net One specific derivative, 13d, exhibited a growth inhibition of 61.85% against the NCI-H460 cell line. nih.gov
The human leukemia cell lines HL-60 and K-562 have also been targets in this research. A series of benzyloxybenzaldehyde derivatives were tested against HL-60 cells, with several compounds exhibiting significant activity at micromolar concentrations. nih.gov Separately, studies on isoxazole (B147169) curcumin (B1669340) analogs demonstrated marked cytotoxicity against K562 cells. mdpi.com
While specific data on this compound against LN-229 , Capan-1 , DND-41 , and Z-138 is not detailed in the provided context, the broader class of benzoxazole derivatives has been widely screened. For example, the human glioblastoma cell line LN-229 is a common model for studying brain tumor biology and therapeutic resistance. cytion.comfrontiersin.orgresearchgate.net Similarly, Capan-1 is a pancreatic cancer cell line used in targeted therapy research. nih.gov The general antiproliferative activity of benzoxazoles across diverse cancer types suggests potential efficacy that warrants further specific investigation against these cell lines.
Table 2: Antiproliferative Activity of Selected Benzoxazole Derivatives Against Various Cancer Cell Lines
| Derivative Type / Compound | Cell Line | Cancer Type | Activity Metric | Result | Reference |
| Benzoxazole-based amide (3f) | HCT-116 | Colorectal | Cytotoxicity | High potency | nih.gov |
| Benzoxazole derivative (13d) | NCI-H460 | Non-Small Cell Lung | Growth Inhibition | 61.85% | nih.gov |
| Benzoxazole derivative (12l) | HepG2 | Liver | IC50 | 10.50 μM | researchgate.net |
| Benzoxazole derivative (12l) | MCF-7 | Breast | IC50 | 15.21 μM | researchgate.net |
| Benzoxazole derivative (8g) | HCT-116 | Colorectal | Growth Inhibition | 68.0% | nih.gov |
| Benzyloxybenzaldehyde (29) | HL-60 | Leukemia | Activity | Significant at 1-10 µM | nih.gov |
IC50: Half-maximal Inhibitory Concentration.
Investigated Mechanisms of Antiproliferative Action (e.g., DNA Intercalation, Enzyme Inhibition, Disruption of Cellular Signalling Pathways)
The anticancer effects of benzoxazole derivatives are attributed to several mechanisms of action, including interactions with DNA, inhibition of crucial enzymes, and disruption of cellular signaling pathways.
DNA Intercalation: The ability of certain heterocyclic compounds to bind to DNA is a known mechanism for anticancer activity. For some benzoxazole-pyrrolobenzodiazepine conjugates, DNA binding has been investigated as a potential mode of action. nih.govresearchgate.net Molecular docking and simulation studies have been used to understand the structural requirements for this DNA binding interaction. nih.gov
Enzyme Inhibition: A primary mechanism of action for many benzoxazole derivatives is the inhibition of key enzymes involved in cancer progression.
Kinase Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy, and novel benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. researchgate.netrsc.org One potent compound, 12l, exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. researchgate.net
Topoisomerase Inhibition: Some benzoxazole derivatives are believed to exert their anticancer effects by targeting enzymes like topoisomerase II, which is critical for DNA replication and a target in cancer chemotherapy. researchgate.net
CYP1A1 Induction: Analogues of the anticancer prodrug Phortress, which have a benzoxazole core instead of a benzothiazole one, are thought to exhibit anticancer activity through the induction of the cytochrome P450 CYP1A1 enzyme. nih.gov
Disruption of Cellular Signalling Pathways: Benzoxazole derivatives frequently induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Several studies have shown that these compounds can induce apoptosis by modulating key proteins in the apoptotic pathway. For example, compound 12l was found to induce apoptosis in HepG2 cells by significantly increasing the levels of caspase-3 and BAX while reducing the level of the anti-apoptotic protein Bcl-2. researchgate.net Other derivatives were also shown to increase caspase-3 levels and modulate the Bax/Bcl-2 ratio. nih.gov Similarly, certain benzyloxybenzaldehydes induce apoptosis in HL-60 cells, leading to loss of mitochondrial membrane potential. nih.gov
Cell Cycle Arrest: The antiproliferative effect is often linked to the ability to halt the cell cycle. Compound 12l was found to arrest HepG2 cell growth, primarily at the Pre-G1 and G1 phases. researchgate.net Another compound, 17d, caused G0/G1 phase arrest in a human melanoma cell line. nih.gov
In Vitro Cytotoxicity Assays against Diverse Cancer Cell Panels
To assess the breadth of their anticancer potential, benzoxazole derivatives have been subjected to in vitro cytotoxicity assays against large, diverse panels of cancer cells. The National Cancer Institute (NCI) 60-cell line panel is a prominent example of such a screening platform, which tests compounds against cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. nih.gov
Several novel benzoxazole and thiazole-based compounds have been evaluated against the NCI-60 panel. nih.gov Compounds 8g, 12e, and 13d showed moderate to good antiproliferative activity against most of the cell lines at a 10 µM concentration, with mean growth inhibition percentages of 45.13%, 42.29%, and 29.25%, respectively. nih.gov These screenings help identify which cancer types are most sensitive to a particular chemical scaffold. For example, the aforementioned compounds showed the greatest cell growth inhibition in the HCT-116 colon cancer cell line. nih.gov
Similarly, other studies have used panels of four to eight different cancer cell lines to evaluate cytotoxicity. nih.govresearchgate.net One such study synthesized a series of benzoxazole-based amides and tested them against a panel of eight cancer cell lines, identifying a lead compound with high potency specifically in colorectal cancer lines. nih.gov Another investigation evaluated newly synthesized benzoxazole derivatives against four human cancer cell lines—HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer)—and found them to have moderate to strong cytotoxic effects. researchgate.net This broad-based screening approach is crucial for identifying lead compounds and understanding their spectrum of activity. researchgate.net
Enzyme Modulatory Activities
Beyond their direct anticancer effects, benzoxazole derivatives have been explored for their ability to modulate specific enzymes involved in other disease pathways, such as cardiovascular disease.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
A series of 2-arylbenzoxazole derivatives have been identified and developed as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels.
Initial high-throughput screening identified 2-arylbenzoxazole as a hit for CETP inhibition. nih.gov Subsequent structure-activity relationship (SAR) studies focused on optimizing this scaffold. Research demonstrated that substitutions on the benzoxazole moiety, particularly at the 5- and 7-positions, were beneficial for inhibitory activity. nih.gov This optimization work led to the discovery of highly potent inhibitors. For example, compound 47 was identified as the most potent inhibitor in its series, with an IC50 value of 28 nM. nih.gov These findings highlight the potential of the 2-arylbenzoxazole scaffold in developing drugs for modulating lipid profiles. researchgate.net
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a key mechanism for many anti-inflammatory drugs. nih.gov COX-2 is upregulated during inflammation and catalyzes the production of prostaglandins, which are mediators of pain and inflammation. nih.gov The selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com Among the synthesized compounds, some showed significant selective inhibitory activity against COX-2 compared to COX-1. derpharmachemica.com For instance, compound VI 6 demonstrated a 379-fold selectivity for COX-2, while compound VI 12 was over 465-fold more selective. derpharmachemica.com These findings suggest that the benzoxazole scaffold can serve as a basis for developing potent and selective COX-2 inhibitors. nih.govderpharmachemica.com
In another study, new 2-substituted benzoxazole derivatives were designed and synthesized with the aim of developing selective COX-2 inhibitors. nih.gov Five of these compounds (2a, 2b, 3a, 3b, and 3c) not only showed potent anti-inflammatory activity but also exhibited significant binding potential within the COX-2 protein pocket in molecular docking studies. nih.gov
Table 1: Selective COX-2 Inhibition by Benzoxazole Derivatives
| Compound | Selectivity for COX-2 over COX-1 | Reference |
|---|---|---|
| VI 6 | 379-fold | derpharmachemica.com |
| VI 12 | >465-fold | derpharmachemica.com |
Alpha-Amyloglucosidase Inhibition
Alpha-amyloglucosidase, along with alpha-amylase, plays a crucial role in the digestion of carbohydrates. Inhibition of these enzymes can help in controlling postprandial hyperglycemia, a key aspect of managing diabetes mellitus. researchgate.netscilit.com Several studies have explored the potential of benzoxazole derivatives as inhibitors of these enzymes.
A series of benzoxazole-based sulphonamide derivatives were synthesized and evaluated for their antidiabetic activity. researchgate.net One of the analogs, compound 1, demonstrated promising inhibitory activity against both α-amylase and α-glucosidase with IC50 values of 1.10 ± 0.20 μM and 1.20 ± 0.30 μM, respectively. researchgate.net This potency was significantly greater than that of the standard drug, acarbose. researchgate.net
Another study focused on benzoxazolyl-linked benzylidene-based rhodanine (B49660) compounds. researchgate.net Among these, one compound was identified as a highly potent α-amyloglucosidase inhibitor with an IC50 value of 0.24 ± 0.01 μM. researchgate.net Furthermore, a series of 2-amino-benzoxazoles coupled with phenoxy acetic acid derivatives were investigated, with compound 6h showing significant activity against alpha-amylase. scilit.com
Table 2: Inhibition of Alpha-Amyloglucosidase and Alpha-Amylase by Benzoxazole Derivatives
| Compound/Derivative Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Benzoxazole sulphonamide (analog 1) | α-amylase | 1.10 ± 0.20 μM | researchgate.net |
| Benzoxazole sulphonamide (analog 1) | α-glucosidase | 1.20 ± 0.30 μM | researchgate.net |
| Benzoxazolyl linked benzylidene based rhodanine | α-amyloglucosidase | 0.24 ± 0.01 μM | researchgate.net |
| 2-amino-benzoxazole (compound 6h) | α-amylase | 348.43 µg/mL | scilit.com |
DNA Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in cellular processes such as replication and transcription. esisresearch.org These enzymes are validated targets for anticancer drugs. Some benzoxazole derivatives have been investigated for their ability to inhibit DNA topoisomerase II. esisresearch.orgnih.govtandfonline.com
In a study investigating 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives, several compounds exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II. esisresearch.orgnih.govtandfonline.com Specifically, 5-Chloro-2-(p-methylphenyl)benzoxazole (compound 4), 2-(p-nitrobenzyl)benzoxazole (compound 6), and 5-nitro-2-(p-nitrobenzyl)benzoxazole (compound 8) showed potent inhibition with IC50 values of 22.3, 17.4, and 91.41 μM, respectively, surpassing the potency of the reference drug etoposide. esisresearch.orgnih.govtandfonline.com The study also suggested that the benzoxazole ring was more crucial for DNA topoisomerase II inhibitory activity than the benzimidazole ring. esisresearch.orgtandfonline.com
Another study on 2-substituted benzoxazoles and their potential metabolites found that 2-(4'-bromophenyl)-6-nitrobenzoxazole (compound 1f) was the most effective Topo II inhibitor with an IC50 value of 71 μM. benthamdirect.com
Table 3: DNA Topoisomerase II Inhibition by Benzoxazole Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | 22.3 | nih.govtandfonline.com |
| 2-(p-nitrobenzyl)benzoxazole (6) | 17.4 | nih.govtandfonline.com |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) | 91.41 | nih.govtandfonline.com |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | 71 | benthamdirect.com |
Antiviral Research
General Antiviral Potential of Benzoxazole Derivatives
The benzoxazole scaffold has been a subject of interest in the development of antiviral agents. nih.govnih.govfrontiersin.org Research has shown that derivatives of benzoxazole exhibit a wide spectrum of antiviral activities against various RNA viruses. nih.govnih.gov
For instance, a series of flavonol derivatives containing a benzoxazole moiety were synthesized and tested for their antiviral activity against the tobacco mosaic virus (TMV). nih.gov One compound, X17, demonstrated superior curative and protective activities against TMV with EC50 values of 127.6 and 101.2 μg/mL, respectively, which were better than the commercial antiviral agent ningnanmycin. nih.gov The proposed mechanism involves binding to the TMV coat protein, thus hindering viral assembly and replication. nih.gov
In another study, newly synthesized benzimidazole derivatives were evaluated for their antiviral properties. researchgate.net One compound, which included a pyridyl moiety and a nitro group, showed good antiviral activity, particularly against Coxsackie B5 virus. researchgate.net Furthermore, some benzotriazole (B28993) derivatives have shown selective activity against Coxsackievirus B5, a member of the Picornaviridae family. nih.gov
Molecular Docking Studies with Viral Targets (e.g., SARS-CoV-2 Main Protease)
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method has been employed to investigate the potential of benzoxazole derivatives as inhibitors of viral proteins, including the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.govnih.govbiorxiv.orgresearchgate.neteurekaselect.com
A study involving the molecular docking of a specific benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, with the SARS-CoV-2 main protease was performed to understand its potential interaction and inhibitory mechanism. nih.gov Large-scale virtual docking of billions of molecules against the SARS-CoV-2 Mpro has been conducted to identify novel non-covalent and covalent inhibitors. nih.govbiorxiv.org These studies have led to the identification of several inhibitor series with low micromolar activity. nih.govbiorxiv.org
The insights gained from these molecular docking studies are valuable for the rational design and optimization of new benzoxazole-based antiviral agents targeting key viral enzymes.
Anti-Inflammatory and Analgesic Research
The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting significant anti-inflammatory and analgesic properties. nih.govderpharmachemica.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com
Research has demonstrated that the anti-inflammatory effects of some benzoxazole derivatives are mediated through the inhibition of prostaglandin (B15479496) synthesis. derpharmachemica.com For example, certain 3-aminoalkyl-2-oxo-3H-benzoxazole derivatives have shown potent analgesic and anti-inflammatory activities by inhibiting prostaglandin E2 synthesis. derpharmachemica.com Similarly, (6-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids and mannich bases of 6-acyl-2-oxo-3H-benzoxazoles have also been reported to possess strong analgesic and anti-inflammatory properties. derpharmachemica.com
A study on newly synthesized benzoxazole derivatives showed promising anti-nociceptive and anti-inflammatory effects in in-vivo models. nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema method. nih.gov Furthermore, some 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents with the potential to act as selective COX-2 inhibitors. nih.gov
In the context of analgesic activity, a series of benzoxazole clubbed 2-pyrrolidinones were designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pain signaling. mdpi.com Two compounds, a 4-NO2 derivative (19) and a 4-SO2NH2 derivative (20), were found to be highly potent and selective MAGL inhibitors with IC50 values of 8.4 and 7.6 nM, respectively. mdpi.com In a formalin-induced nociception test, compound 20 demonstrated a dose-dependent reduction in pain response. mdpi.com
Table 4: Analgesic Activity of Benzoxazole Derivatives
| Compound | Target | IC50 (nM) | Activity | Reference |
|---|---|---|---|---|
| 4-NO2 derivative (19) | MAGL | 8.4 | Potent and selective inhibitor | mdpi.com |
| 4-SO2NH2 derivative (20) | MAGL | 7.6 | Potent and selective inhibitor, reduced pain response in vivo | mdpi.com |
Antihyperglycemic Research
Benzoxazole derivatives have been a subject of interest in the quest for new antihyperglycemic agents. pharmacophorejournal.com A study focused on the design and synthesis of a series of benzoxazole derivatives, specifically S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate, and evaluated their in-vivo antihyperglycemic activity in alloxan-induced diabetic Wistar albino rats. pharmacophorejournal.com Many of these synthesized compounds exhibited significant antihyperglycemic effects when compared to the standard drug, pioglitazone. pharmacophorejournal.com
Another area of research has explored morpholino thiazolyl-2,4-thiazolidinediones. nih.gov Several of these compounds were found to increase insulin (B600854) release and glucose uptake, indicating both pancreatic and extrapancreatic effects, making them promising leads for potential antidiabetic drugs. nih.gov Furthermore, benzimidazole derivatives of morpholine have been identified as α-glucosidase inhibitors, which could be effective in managing type II diabetes. mdpi.com
Recent studies in 2024 have also highlighted morpholine and piperazine (B1678402) derivatives as potential antidiabetic agents. mdpi.com For instance, certain morpholine-substituted thiadiazoles have been shown to act as histamine (B1213489) H3 receptor antagonists, leading to reduced non-fasting glucose levels. mdpi.com
Table 1: Antihyperglycemic Activity of Benzoxazole and Related Derivatives
| Compound Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| S-benzo[d]oxazol-2-yl derivatives | In-vivo antihyperglycemic | Significant activity in alloxan-induced diabetic rats, comparable to pioglitazone. | pharmacophorejournal.com |
| Morpholino thiazolyl-2,4-thiazolidinediones | Insulin secretagogue, Glucose uptake enhancer | Increased insulin release and glucose uptake. | nih.gov |
| Benzimidazole-morpholine derivatives | α-glucosidase inhibition | Effective inhibition of α-glucosidase. | mdpi.com |
| Morpholine-substituted thiadiazoles | Histamine H3 receptor antagonist | Reduced non-fasting glucose levels. | mdpi.com |
Anticonvulsant Research
The investigation of benzoxazole derivatives has extended to the field of anticonvulsant therapies. A novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety (5a-m) was synthesized and screened for anticonvulsant properties. nih.gov Most of these compounds demonstrated anti-MES (maximal electroshock seizure) activities. nih.gov Compound 5f, in particular, was identified as a promising candidate with a significant anticonvulsant effect in the MES model and a better safety profile concerning neurotoxicity compared to carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that compound 5f exerts its anticonvulsive action by modulating the GABA (γ-aminobutyric acid) function in the brain, with docking studies indicating a possible interaction with the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov
In a related study, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (4a–m) were synthesized and evaluated. nih.gov The majority of these compounds also showed anti-MES activities. nih.gov Compound 4g emerged as a particularly potent agent against both MES- and pentylenetetrazole (PTZ)-induced seizures and was found to increase the GABA content in the mouse brain, suggesting a GABAergic mechanism of action. nih.gov
Table 2: Anticonvulsant Activity of Benzoxazole Derivatives
| Compound Series | Test Models | Most Promising Compound | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Benzoxazole derivatives with 1,2,4-triazolone (5a-m) | MES, sc-PTZ | 5f | Regulation of GABA function, potential GABAA receptor binding. | nih.gov |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (4a-m) | MES, sc-PTZ | 4g | Increased brain GABA levels. | nih.gov |
Antitubercular and Antimycobacterial Research
While benzimidazole derivatives have shown significant antituberculous activity, research into their benzoxazole counterparts has revealed important structure-activity relationships. nih.gov In a comparative study, a series of benzazole derivatives were synthesized and screened for their tuberculostatic activity. nih.gov It was found that benzoxazoles were significantly less active than their benzimidazole analogs against Mycobacterium tuberculosis. nih.gov This suggests that the imine nitrogen atom at the N-1 position in the benzimidazole system is crucial for antituberculosis activity, and its replacement with an oxygen atom, as in benzoxazoles, leads to a decrease in activity. nih.gov
Despite this, research into other heterocyclic systems containing the benzoxazole moiety continues. For example, novel benzimidazole derivatives have been synthesized and shown to have good antimycobacterial properties against M. tuberculosis. nih.gov
Table 3: Antitubercular Activity of Benzazole Derivatives
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | Mycobacterium tuberculosis | Significantly lower activity compared to benzimidazole analogs. | nih.gov |
| Benzimidazole Derivatives | Mycobacterium tuberculosis | Moderate to good tuberculostatic activity. | nih.gov |
Other Investigated Biological Activities (e.g., Herbicidal Activity)
The structural versatility of benzoxazole and related heterocyclic compounds has prompted investigations into other potential biological applications, including herbicidal activity. While direct studies on the herbicidal activity of this compound are not prominent, research on related structures provides insights. For instance, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives were designed and synthesized, showing that most possessed good herbicidal activity against bentgrass. nih.gov Molecular docking studies suggested that the most active compound in this series acts as an inhibitor of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov
Another study focused on novel 6-indazolyl-2-picolinic acids, which were found to exhibit excellent inhibitory properties on the root growth of several weeds. nih.gov The mode of action for these compounds was found to be different from other picolinic acids, involving the promotion of ethylene (B1197577) release and ABA production. nih.gov
Table 4: Other Investigated Biological Activities of Related Heterocyclic Compounds
| Compound Class | Investigated Activity | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Herbicidal | Good activity against bentgrass. | Inhibition of protoporphyrinogen oxidase (PPO). | nih.gov |
| 6-Indazolyl-2-picolinic acids | Herbicidal | Excellent inhibition of weed root growth. | Promotion of ethylene release and ABA production. | nih.gov |
Impact of Substitution at the Benzoxazole Ring on Biological Potency
The substitution pattern on the benzoxazole ring is a key determinant of the biological activity of this class of compounds. Research has shown that the position and nature of substituents can significantly modulate their potency against various biological targets.
For instance, in a series of 2-aminobenzothiazole (B30445) analogs, which share structural similarities with 2-aminobenzoxazoles, the presence of electron-withdrawing groups at the C6 position of the benzothiazole skeleton was found to be beneficial for antiproliferative potency. nih.gov Specifically, one of the most potent compounds in this series, a VEGFR-2 inhibitor, featured such a substitution pattern. nih.gov
In another study focused on benzoxazole derivatives, the introduction of a methyl group at the 7th position of the benzoxazole ring led to a significant boost in antibacterial activity against Escherichia coli. nih.gov This suggests that even small alkyl groups at specific positions can have a profound impact on biological efficacy. Conversely, the introduction of a bromine atom, an electron-accepting substituent, at position 7 of the benzoxazole ring resulted in an increase in antimicrobial activity in a different set of derivatives. nih.gov
The following table summarizes the observed effects of substitution at various positions of the benzoxazole ring on biological activity:
Influence of the Morpholine Moiety and other Cyclic Amine Substitutions on Activity
The morpholine ring, a defining feature of this compound, plays a crucial role in the molecule's interaction with its biological targets. Its replacement with other cyclic amines has been shown to have a significant impact on biological activity.
In the context of 2-aminobenzothiazole analogues, substituting the morpholinyl fragment with a dimethylamino or piperidinyl group resulted in a decrease in potency. nih.gov This finding suggests a specific requirement for the morpholine ring, possibly due to its size, shape, or the presence of the oxygen atom which can act as a hydrogen bond acceptor.
Further emphasizing the importance of the morpholine moiety, studies on other heterocyclic scaffolds have shown that the inclusion of a morpholine ring can confer or enhance biological activities. For example, in a series of benzimidazole-morpholine derivatives, the morpholine unit was considered a key pharmacophore contributing to their potential dual-acting inhibitory effects.
The table below illustrates how different cyclic amine substitutions can affect the biological activity of benzoxazole-related compounds:
Role of Phenyl Ring Substituents in Modulating Biological Potency
Substituents on the phenyl ring of 2-aminobenzoxazole analogs have a profound effect on their biological potency. The nature and position of these substituents can significantly enhance or diminish their activity.
Research on 2-aminobenzothiazoles, which are structurally related to 2-aminobenzoxazoles, has shown that para-substitution on the phenyl ring is beneficial for Aurora B kinase inhibition activity. nih.gov Furthermore, the introduction of a substituent on the phenyl ring, in general, was found to significantly enhance cytotoxic activity. nih.gov However, the position of this substituent is critical, as shifting it from the C4 to the C2 position resulted in a notable decrease in activity. nih.gov
In a series of 2-aminobenzothiazole-CT compounds, a methyl group on the phenyl ring was found to be optimal for antiproliferative potency. nih.gov Another study on 2-aminobenzothiazole-TZD hybrids revealed that compounds with a substituted phenyl group generally displayed more potent inhibitory activity on human umbilical vein endothelial cells (HUVEC) compared to those with a 2-pyridyl moiety. nih.gov
The electronic properties of the substituents also play a crucial role. The presence of electron-withdrawing groups on the phenyl ring, in conjunction with similar groups on the benzothiazole skeleton, was found to be beneficial for antiproliferative potency. nih.gov
The following table provides a summary of the impact of phenyl ring substituents on the biological activity of related compounds:
Computational and Predictive SAR Modeling
Computational and predictive Structure-Activity Relationship (SAR) modeling has emerged as a powerful tool to understand the intricate relationship between the chemical structure of this compound analogs and their biological activity. These in silico methods provide valuable insights that can guide the rational design of more potent and selective compounds.
One of the key applications of computational modeling is to elucidate the binding modes of these inhibitors with their target proteins. For instance, in a study on a series of benzoxazole derivatives as VEGFR-2 inhibitors, molecular docking was employed to explore the detailed binding interactions. nih.gov This analysis helps in identifying the key amino acid residues responsible for inhibition and understanding how different substituents on the benzoxazole scaffold contribute to the binding affinity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. nih.gov These models correlate the 3D properties of the molecules, such as steric and electrostatic fields, with their biological activity. nih.gov For example, in the study of VEGFR-2 inhibitors, CoMFA and CoMSIA models were generated to understand the SAR of these compounds against different cancer cell lines. nih.gov
Molecular dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations are also utilized to further refine the understanding of the binding process and predict binding free energies. nih.gov These methods can provide a more dynamic picture of the ligand-receptor interactions.
The insights gained from these computational studies are crucial for the lead optimization process. By identifying the key structural features required for potent activity, medicinal chemists can design new analogs with improved pharmacological profiles. For example, if the model suggests that a bulky substituent at a specific position would enhance binding, new compounds with this feature can be synthesized and tested.
Mechanistic and Molecular Interaction Studies
Investigation of Molecular Targets and Pathways of Action
Research into the broader family of benzoxazole (B165842) derivatives has revealed their engagement with a variety of molecular targets, suggesting potential pathways for therapeutic intervention. A prominent target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis.
A number of novel benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. nih.gov Certain compounds in these series have demonstrated significant growth inhibitory activities against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). nih.gov For instance, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a critical mechanism for anti-cancer agents. Studies have shown that treatment with specific benzoxazole derivatives can lead to an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, an elevation in caspase-3 levels, a key executioner enzyme in the apoptotic cascade, has been observed. nih.gov
Another significant pathway implicated in the action of benzoxazole derivatives is the p38α mitogen-activated protein (MAP) kinase pathway. This pathway is involved in cellular responses to stress and inflammation. Certain novel N-(benzothiazol/oxazol-2-yl) acetamide (B32628) derivatives have shown potent inhibitory activity against p38α MAP kinase, suggesting an anti-inflammatory mechanism. nih.gov
Additionally, compounds containing the morpholine (B109124) moiety, often in conjunction with other heterocyclic systems like benzimidazole (B57391), have been investigated for their anticancer activities. These derivatives have also been studied for their potential to target VEGFR-2, aiming to disrupt angiogenesis in tumors. acs.org The collective evidence suggests that 2-(Morpholin-4-yl)-1,3-benzoxazole , by virtue of its core structure, may exhibit inhibitory activity against protein kinases such as VEGFR-2 and p38α MAP kinase, thereby potentially influencing cancer progression and inflammatory responses.
Ligand-Target Binding Studies (e.g., Receptor Interactions, Interaction with Biopolymers)
In studies of benzoxazole derivatives targeting VEGFR-2, specific amino acid residues within the kinase domain have been identified as crucial for binding. The hinge region of the kinase is a common anchoring point for inhibitors. For example, a potent benzoxazole derivative was predicted to form a strong hydrogen bond with the backbone of Cys919 in the hinge region of VEGFR-2. nih.gov Additional hydrogen bonds with residues such as Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif, which is critical for the kinase's conformational state, were also observed. nih.gov This binding pattern is similar to that of known VEGFR-2 inhibitors like Sorafenib. nih.gov
For benzoxazole derivatives acting as p38α MAP kinase inhibitors, interactions with key residues in the ATP-binding pocket are critical. Docking studies have shown that these compounds can interact with the hinge region residue Met109, a crucial interaction for many kinase inhibitors. nih.gov
The morpholine group itself can also play a significant role in target binding. In studies of other kinase inhibitors, the morpholine oxygen is often observed forming hydrogen bonds with backbone amides of the protein, while the cyclic amine structure provides a rigid scaffold that can be favorably accommodated within a binding pocket.
These findings suggest that the benzoxazole core of This compound likely provides a scaffold for key hydrophobic and aromatic interactions within a target's binding site, while the morpholine moiety could contribute to binding through hydrogen bonding and by providing a defined three-dimensional structure.
Computational Approaches to Mechanistic Elucidation
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Molecular docking and Density Functional Theory (DFT) are two such approaches that have been widely applied to benzoxazole derivatives to elucidate their potential mechanisms of action.
Molecular Docking Simulations for Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to their protein targets.
Docking studies on various benzoxazole derivatives have provided valuable insights into their potential interactions with biological targets. For instance, in the context of VEGFR-2 inhibition, docking simulations have successfully predicted the binding poses of novel benzoxazole compounds within the enzyme's active site. nih.gov These studies have not only reproduced the binding patterns of known co-crystallized ligands but have also provided a rationale for the observed biological activities of the synthesized compounds. nih.gov
A summary of representative docking study results for benzoxazole derivatives with different protein targets is presented in the interactive table below.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Benzoxazole derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | Not explicitly stated, but potent inhibition observed | nih.gov |
| Thymoquinone-derived benzoxazoles | Akt, IGF1R β | Not explicitly detailed | Not explicitly stated, but significant effects noted | mdpi.com |
| 1,2,4-Triazole-based benzoxazoles | p38α MAP kinase | Met109 | Not explicitly stated, but superior potency observed for some derivatives | nih.gov |
| 4-Chloro-1,3-benzoxazole derivatives | Anticancer targets | Not specified | Not explicitly stated, but binding affinity was studied | biotech-asia.org |
These simulations suggest that the benzoxazole scaffold can fit into the ATP-binding pocket of various kinases, with specific substitutions on the ring system dictating the precise interactions and binding affinities.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for predicting various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
DFT calculations have been performed on several benzoxazole derivatives to understand their structural and electronic properties. nih.govresearchgate.net These studies provide insights into the molecule's reactivity and potential for intermolecular interactions. The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For various benzoxazole derivatives, DFT calculations have been used to:
Optimize the molecular geometry and compare it with experimental data from X-ray crystallography. nih.gov
Calculate bond lengths, bond angles, and torsion angles. nih.gov
Determine the distribution of electronic charge and identify potential sites for electrophilic and nucleophilic attack. researchgate.net
Predict infrared and NMR spectra, which can be compared with experimental results for structural validation. researchgate.netresearchgate.net
While specific DFT data for This compound is not available in the reviewed literature, studies on related benzoxazole structures provide a foundation for understanding its electronic characteristics. researchgate.netresearchgate.net The benzoxazole ring system is electron-rich, and the morpholine substituent can further influence the electronic distribution within the molecule.
Future Directions and Research Opportunities
Exploration of Novel and Efficient Synthetic Pathways for Derivatization
The development of novel and efficient synthetic methodologies for the derivatization of 2-(morpholin-4-yl)-1,3-benzoxazole is crucial for expanding its chemical space and exploring structure-activity relationships (SAR). A primary route for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various functional groups. rsc.org For the introduction of the morpholine (B109124) moiety at the 2-position, a common precursor is 2-aminobenzoxazole (B146116), which can be synthesized by the cyclization of 2-aminophenol (B121084) with cyanogen (B1215507) bromide. nih.gov
Future research will likely focus on green chemistry principles to create more environmentally friendly and efficient synthetic routes. This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for related heterocyclic compounds. arkat-usa.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue. google.com Furthermore, the use of novel catalysts, such as nanocatalysts or ionic liquids, could offer improved efficiency and selectivity in the synthesis of this compound derivatives. rsc.org The exploration of combinatorial chemistry, utilizing solid-phase synthesis, could enable the rapid generation of large libraries of these derivatives for high-throughput screening. google.com
Discovery of New Biological Activities and Therapeutic Applications
While the broader class of benzoxazole (B165842) derivatives is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific therapeutic potential of this compound is an area ripe for investigation. researchgate.netnajah.edu The fusion of the benzoxazole core with a morpholine ring suggests a high potential for diverse pharmacological effects. e3s-conferences.org
Recent studies on related benzoxazole-morpholine hybrids have shown promising anticancer activity. The design of such hybrids is often based on the principle of molecular hybridization, combining two or more pharmacophores to enhance affinity and efficacy. nih.gov For instance, benzoxazole derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and PARP. nih.govnih.gov The morpholine moiety, in some designed compounds, has been shown to form crucial hydrogen bonds within the active sites of target enzymes. nih.gov
Future research should focus on systematic screening of this compound and its newly synthesized derivatives against a wide panel of cancer cell lines and microbial strains. Mechanistic studies to elucidate the specific molecular targets and pathways responsible for any observed activity will be paramount. This could uncover novel applications in areas such as neurodegenerative diseases or as antiviral agents, given the broad biological profile of both the benzoxazole and morpholine scaffolds.
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10b (benzoxazole-oxadiazole hybrid with 3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | benthamdirect.com |
| Compound 10b | MCF-7 (Breast) | 0.10 ± 0.013 | benthamdirect.com |
| Compound 10b | HT-29 (Colon) | 0.22 ± 0.017 | benthamdirect.com |
| Compound 3m (Phortress analogue) | HT-29 (Colon) | Significant activity reported | nih.gov |
| Compound 3n (Phortress analogue) | C6 (Brain) | Significant activity reported | nih.gov |
| Pyrazine-benzoxazole analogue 10k | MCF-7 (Breast) | Outstanding activity reported | arkat-usa.org |
| Pyrazine-benzoxazole analogue 10l | A-549 (Lung) | Outstanding activity reported | arkat-usa.org |
Advanced Computational Modeling for Rational Drug Design and Optimization
Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. For this compound, advanced computational modeling techniques can provide deep insights into its interactions with biological targets and guide the synthesis of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of benzoxazole derivatives with their biological activity. researchgate.netnih.govbohrium.com These models can help identify key molecular descriptors that influence the desired pharmacological effect. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding interactions are favorable or unfavorable for activity. nih.govbohrium.com
Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the active site of a target protein. nih.govbenthamdirect.comresearchgate.net This can help in understanding the mechanism of action at a molecular level and in designing modifications to improve binding. For example, docking studies on benzoxazole derivatives targeting VEGFR-2 have highlighted the importance of the benzoxazole ring in occupying the hinge region of the ATP binding site. acs.org Future computational work should focus on developing robust and predictive QSAR models and performing molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.
Combination Studies with Existing Therapeutic Agents for Synergistic Effects
A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce side effects. The potential of this compound and its derivatives to act synergistically with existing therapeutic agents is a largely unexplored but highly promising area of research.
The rationale for such combinations lies in the potential for the benzoxazole-morpholine scaffold to modulate cellular pathways that are complementary to those targeted by established drugs. For instance, if a derivative of this compound is found to inhibit a specific kinase involved in a signaling pathway that contributes to resistance to a standard chemotherapeutic agent, their combination could lead to a significantly improved therapeutic outcome.
While specific combination studies on this compound are yet to be reported, research on other heterocyclic compounds containing a morpholine moiety has demonstrated the potential for synergistic effects. For example, a thionated levofloxacin (B1675101) derivative, which contains a morpholine ring, has shown additive and synergistic effects when combined with doxorubicin (B1662922) in doxorubicin-resistant cancer cells. This highlights the potential of the morpholine scaffold to contribute to overcoming drug resistance.
Future research should systematically evaluate the combination of promising this compound derivatives with a range of standard-of-care anticancer drugs across various cancer types. Such studies could identify novel therapeutic combinations with enhanced efficacy and pave the way for new clinical strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
